3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)-
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Overview
Description
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- is a chemical compound with the molecular formula C18H17FN4O4. It is a member of the cinnoline family, characterized by a cinnoline ring system substituted with various functional groups.
Preparation Methods
The synthesis of 3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cinnoline core, followed by the introduction of the amino, fluoro, and trimethoxyphenyl groups. Common reagents used in these reactions include aniline derivatives, fluorinating agents, and methoxy-substituted benzene derivatives. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon .
Chemical Reactions Analysis
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- can be compared with other cinnoline derivatives, such as:
4-Amino-7-fluoro-3-cinnolinecarboxamide: Similar in structure but lacks the trimethoxyphenyl group, which may result in different biological activities.
4-Aminocinnoline-3-carboxamide: Another related compound with potential biological activities but differing in the substitution pattern.
The uniqueness of 3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
187231-60-3 |
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Molecular Formula |
C18H17FN4O4 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)cinnoline-3-carboxamide |
InChI |
InChI=1S/C18H17FN4O4/c1-25-13-7-10(8-14(26-2)17(13)27-3)21-18(24)16-15(20)11-5-4-9(19)6-12(11)22-23-16/h4-8H,1-3H3,(H2,20,22)(H,21,24) |
InChI Key |
RJEHBQQGLZNCAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C3=C(C=C(C=C3)F)N=N2)N |
Origin of Product |
United States |
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